molecular formula C8H6F3N3 B575433 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile CAS No. 184163-56-2

4-Hydrazinyl-3-(trifluoromethyl)benzonitrile

Cat. No.: B575433
CAS No.: 184163-56-2
M. Wt: 201.152
InChI Key: AGGXBOOGNPKSRU-UHFFFAOYSA-N
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Description

4-Hydrazinyl-3-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H6F3N3 It is characterized by the presence of a hydrazinyl group (-NH-NH2) and a trifluoromethyl group (-CF3) attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile typically involves the following steps:

    Nitration: The starting material, 4-chloro-3-(trifluoromethyl)benzonitrile, undergoes nitration to introduce a nitro group (-NO2) at the desired position.

    Reduction: The nitro group is then reduced to an amino group (-NH2) using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Hydrazination: The amino group is converted to a hydrazinyl group by reacting with hydrazine hydrate under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by hydrazination. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these processes include ethanol and water, and the reactions are typically carried out under reflux conditions.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-3-(trifluoromethyl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.

    Reduction: The nitrile group can be reduced to an amine group under suitable conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydrazinyl-3-(trifluoromethyl)benzonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-(trifluoromethyl)benzonitrile: Similar structure but with a hydroxy group instead of a hydrazinyl group.

    3-(Trifluoromethyl)benzonitrile: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.

Uniqueness

4-Hydrazinyl-3-(trifluoromethyl)benzonitrile is unique due to the presence of both hydrazinyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

4-hydrazinyl-3-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)6-3-5(4-12)1-2-7(6)14-13/h1-3,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGXBOOGNPKSRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C(F)(F)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654247
Record name 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184163-56-2
Record name 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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